Pseudococaine

Vue d'ensemble

Description

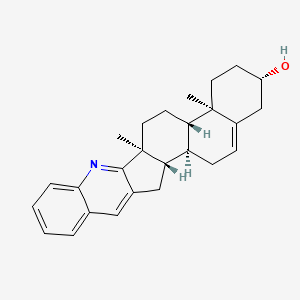

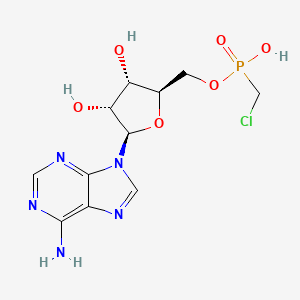

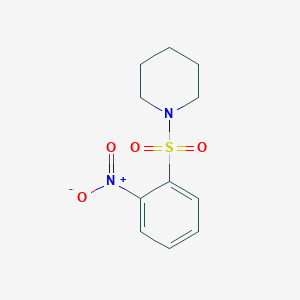

Pseudococaine is a synthetic derivative of cocaine . It has the molecular formula C17H21NO4 and a molecular weight of 303.3529 . Unlike cocaine, it does not have the same addictive properties and is considered safer for use in scientific experiments.

Synthesis Analysis

Pseudococaine is prepared from l-cocaine by the action of strong base that epimerizes the carbomethoxy group at C-2 to the equatorial position and transesterifies the ester at C-3. The benzoate ester is regenerated by reaction with benzoyl chloride .Molecular Structure Analysis

The S-pseudococaine isomer is the most stable conformation, whereas the naturally occurring isomer (R-cocaine) lies higher in energy . The different isomers’ chemical reactivity is discussed based on the calculation of the hardness, softness, electrophilicity, and dipole moment .Chemical Reactions Analysis

Pseudococaine undergoes various chemical reactions due to its functional groups. For instance, its synthesis process involves epimerization and transesterification reactions, followed by benzoylation. These reactions highlight its reactive nature and the potential for further chemical modifications.Physical And Chemical Properties Analysis

Pseudococaine has a dipole moment that varies over a broad range from 0.65 to 4.60 D . The solvent effect on the energy stability of the cocaine isomers was studied by considering chloroform, dimethyl-sulfoxide (DMSO), and water as implicit solvents .Applications De Recherche Scientifique

Forensic Analysis

Pseudococaine can be used in forensic science for the detection and determination of cocaine in coca leaves and illicit cocaine samples . The methodology involves the isolation, identification, and quantification of pseudococaine in these substances. This can be particularly useful in criminalistics and illicit drug analysis .

Analytical Reference Standard

Pseudococaine can serve as a reference standard to test the accuracy and sensitivity of analytical techniques like chromatography and mass spectrometry. This ensures the reliability of cocaine detection in various forensic and clinical settings.

Quantum Chemistry Research

In the field of quantum chemistry, pseudococaine is used to study the energetics and reactivity of cocaine and its isomers . The research reveals that the S-pseudococaine isomer is the most stable conformation, providing valuable insights into the chemical reactivity of different isomers .

Medicinal Research

Although not directly related to pseudococaine, it’s worth noting that cocaine, from which pseudococaine is derived, has been shown to reduce the severity of depression and anxiety . However, the evidence is limited and further investigation is needed to evaluate the risks and benefits of using cocaine-related compounds to treat psychiatric disorders .

Safety and Hazards

Propriétés

IUPAC Name |

methyl (1R,2S,3S,5S)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO4/c1-18-12-8-9-13(18)15(17(20)21-2)14(10-12)22-16(19)11-6-4-3-5-7-11/h3-7,12-15H,8-10H2,1-2H3/t12-,13+,14-,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPUCINDJVBIVPJ-XGUBFFRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1C(C(C2)OC(=O)C3=CC=CC=C3)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@H]2CC[C@@H]1[C@@H]([C@H](C2)OC(=O)C3=CC=CC=C3)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20858949 | |

| Record name | (+)-Pseudococaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20858949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pseudococaine | |

CAS RN |

478-73-9 | |

| Record name | Pseudococaine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000478739 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-Pseudococaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20858949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PSEUDOCOCAINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/277EEP3RJA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does pseudococaine differ structurally from cocaine?

A1: Pseudococaine is a diastereoisomer of cocaine, meaning they share the same molecular formula and connectivity of atoms but differ in the spatial arrangement of those atoms. Specifically, pseudococaine and cocaine differ in the configuration of the carbomethoxy group at the C2 position of the tropane ring. In cocaine, the carbomethoxy group is oriented axially, while in pseudococaine it is equatorial. [, , , ]

Q2: How does this structural difference affect the pharmacological activity of pseudococaine compared to cocaine?

A2: The altered stereochemistry of pseudococaine significantly impacts its interaction with biological targets. While cocaine potently inhibits monoamine reuptake, particularly dopamine, pseudococaine shows significantly weaker activity. [, , , ] Studies comparing the effects of cocaine and pseudococaine on dopamine transporter (DAT) binding and uptake demonstrate this difference in potency. []

Q3: Are there any structural modifications to the cocaine molecule, aside from C2 epimerization, that are known to affect its activity?

A3: Yes, research has shown that modifications to the phenyl ring, the carbomethoxy group, and the nitrogen atom of the tropane ring can significantly alter cocaine's pharmacological profile. For example, replacing the benzoyl ester with a 3,5-dichlorobenzoate group resulted in a compound with increased potency for dopamine uptake inhibition. []

Q4: Can you provide examples of how researchers are exploring the SAR of cocaine and its analogs to develop potential therapeutic agents?

A4: Researchers are investigating modifications to the cocaine molecule, like introducing hydroxyl groups at the 6- and 7-positions of the tropane ring, aiming to create compounds with reduced abuse liability while retaining therapeutic potential, such as acting as cocaine antagonists. []

Q5: What analytical techniques are used to identify and quantify pseudococaine in various matrices?

A5: Gas chromatography coupled with mass spectrometry (GC/MS) [, ] and gas chromatography coupled with Fourier transform infrared spectroscopy (GC/FT-IR) [] are commonly employed for the identification and quantification of pseudococaine. High-performance liquid chromatography (HPLC) with UV detection, particularly ion-pair reverse-phase HPLC, has also been used for the separation and analysis of cocaine and its isomers, including pseudococaine. [, ]

Q6: How sensitive are these methods in detecting trace amounts of pseudococaine?

A6: GC/FT-IR has been reported to detect pseudococaine at levels as low as 50 nanograms. [] For GC with flame ionization detection, pseudococaine can be quantified at levels as low as 0.0001% relative to cocaine. [, ]

Q7: Can these analytical techniques differentiate between cocaine and its diastereomers, including pseudococaine?

A7: Yes, these techniques can differentiate between cocaine and its diastereomers. These methods exploit differences in retention times and spectral characteristics to distinguish between these closely related compounds. [, , , ]

Q8: Has research examined the pharmacokinetic properties of pseudococaine in comparison to cocaine?

A8: While there is limited research specifically on the comprehensive pharmacokinetic profile of pseudococaine, studies utilizing radiolabeled analogs like [3H]-pseudococaine have been conducted to investigate its distribution and elimination in animal models. []

Q9: Does N-demethylation of cocaine, yielding norcocaine, affect its pharmacokinetic properties?

A9: Yes, N-demethylation of cocaine to norcocaine has been shown to influence its pharmacokinetics. Studies using radiolabeled [3H]-norcocaine have provided insights into the impact of this metabolic transformation on the drug's disposition in biological systems. []

Q10: When was pseudococaine first synthesized, and what were the initial findings regarding its pharmacological activity?

A10: Pseudococaine was first synthesized in the early 20th century. Early pharmacological studies recognized that, unlike cocaine, pseudococaine lacked significant local anesthetic properties. [] This finding sparked interest in understanding the structure-activity relationship of cocaine and its analogs.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6,8-Dioxabicyclo[3.2.1]octane](/img/structure/B1200354.png)

![1-Chloro-2-[1-(4-chlorophenyl)ethyl]benzene](/img/structure/B1200356.png)